molecular formula C22H24ClN5O7 B13767264 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- CAS No. 66214-53-7

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-

Cat. No.: B13767264
CAS No.: 66214-53-7
M. Wt: 505.9 g/mol
InChI Key: FECKWPGJFHACBC-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is a synthetic organic compound known for its vibrant color properties. This compound is primarily used as a dye in various industrial applications, including textiles and fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- involves multiple steps. The process typically starts with the diazotization of 2-chloro-5-nitroaniline, followed by coupling with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]acetamide. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye synthesis and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and other materials

Mechanism of Action

The mechanism by which Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]- is unique due to its specific substituent groups, which impart distinct color properties and reactivity compared to other azo dyes. Its chloro and nitro groups make it particularly suitable for specific industrial applications where these properties are desired .

Properties

CAS No.

66214-53-7

Molecular Formula

C22H24ClN5O7

Molecular Weight

505.9 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-5-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-12-17(27(8-10-34-15(2)30)9-11-35-16(3)31)5-7-20(22)25-26-21-13-18(28(32)33)4-6-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)

InChI Key

FECKWPGJFHACBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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